1-(4-Fluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione
Overview
Description
1-(4-Fluorophenyl)-3-azabicyclo[310]hexane-2,4-dione is a bicyclic compound that features a unique structural framework
Preparation Methods
The synthesis of 1-(4-Fluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation . The reaction conditions are optimized to achieve high yields and diastereoselectivity, making this method efficient for producing the desired bicyclic scaffold.
Chemical Reactions Analysis
1-(4-Fluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(4-Fluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione has several applications in scientific research:
Medicinal Chemistry: This compound serves as a building block for the synthesis of bioactive molecules with potential therapeutic effects.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic compounds, providing a versatile scaffold for further functionalization.
Material Science: The unique structural properties of this compound make it useful in the development of novel materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
1-(4-Fluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione can be compared with other similar compounds, such as:
3-Oxabicyclo[3.1.0]hexane-2,4-dione: This compound shares a similar bicyclic structure but lacks the fluorophenyl group, which may affect its reactivity and biological activity.
1-Azabicyclo[3.1.0]hexane: This compound is structurally similar but does not contain the fluorophenyl group, making it less versatile in certain synthetic applications.
The presence of the fluorophenyl group in this compound enhances its chemical reactivity and potential for biological interactions, distinguishing it from other related compounds.
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2/c12-7-3-1-6(2-4-7)11-5-8(11)9(14)13-10(11)15/h1-4,8H,5H2,(H,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVQAAIHSAYQKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(C(=O)NC2=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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